2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
This compound is a cinnolinone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a carbonyl group. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity to biological targets .
Properties
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19-15(21)11-13-10-12(2-3-14(13)18-19)16(22)20-6-4-17(5-7-20)23-8-9-24-17/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMEGYDSBITDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then further reacted with other reagents to introduce the cinnolinone moiety and the methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies have indicated that 2-Methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibits antimicrobial properties. Its spirocyclic structure may facilitate interactions with bacterial enzymes or receptors, potentially leading to inhibitory effects on microbial growth.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. The structural characteristics suggest it may influence biological pathways related to cancer cell proliferation and survival. Further investigations are necessary to elucidate its mechanisms of action and therapeutic targets.
Interaction Studies
Studies focusing on the binding affinity of this compound to specific biological targets are ongoing. Techniques such as molecular docking are being employed to predict how it interacts with enzymes or receptors involved in metabolic pathways related to diseases.
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. These methods often include the formation of the spirocyclic structure through cyclization reactions followed by functional group modifications.
Versatility in Modifications
The compound's structural complexity allows for further synthetic modifications that can lead to derivatives with enhanced biological activity or altered physical properties. This versatility makes it a valuable scaffold in drug design.
Material Science Applications
Due to its unique structural features, this compound may also find applications in material science. Its potential use in developing new materials with specific electronic or optical properties is an area of ongoing research.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dioxa-8-Azaspiro[4.5]decane | Similar spirocyclic structure | Lacks the carbonyl group |
| 4-Piperidone Ethylene Acetal | Spirocyclic compound | Different functional group arrangement |
| 3-{1,4-Dioxa-8-Azaspiro[4.5]decane} | Contains similar dioxa-spiro structure | Different carbon chain length |
The presence of the methyl group in the target compound distinguishes it from others and may significantly influence both its reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Analysis :
- Physicochemical Properties: The morpholinone derivative (Table 1) exhibits a higher predicted density (1.39 g/cm³) compared to simpler spirocyclic analogs, likely due to the thiophene group enhancing molecular packing .
Functional Group Modifications
Table 2: Impact of Substituents on Reactivity and Stability
Analysis :
- Synthetic Accessibility : The tert-butyl carbamate group in 1,4-dioxa-8-azaspiro[4.5]decane derivatives facilitates straightforward deprotection under acidic conditions, enabling scalable synthesis .
Pharmacophore Comparisons
- Spirocyclic vs.
- Electron-Withdrawing Groups: Nitro and trifluoromethyl groups in BTZ-043 enhance electrophilicity, which is critical for covalent binding to mycobacterial decaprenylphosphoryl-β-d-ribose oxidase . The absence of these groups in the tetrahydrocinnolinone derivative may limit its mechanism of action.
Biological Activity
2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound with potential biological activities that warrant investigation. This article explores its structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure and specific functional groups that contribute to its biological activity. Its molecular formula is and has a molecular weight of approximately 333.388 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4 |
| Molecular Weight | 333.388 g/mol |
| CAS Number | 2034444-25-0 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the spirocyclic structure followed by functionalization to introduce the carbonyl and tetrahydrocinnolin moieties. While specific synthetic routes for this compound are less documented, related compounds in the spirocyclic family have been synthesized using methods such as copper-catalyzed reactions and other organic transformations .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related spirocyclic compounds has demonstrated their ability to inhibit tumor growth in various cancer models through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study focusing on a related compound showed that it had a high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), which are implicated in cancer cell signaling pathways. The compound demonstrated selective binding to sigma receptors in vitro and in vivo, suggesting potential for tumor imaging and targeted therapy .
Neuroprotective Effects
The neuroprotective properties of the compound have also been explored. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases . The modulation of sigma receptors may play a critical role in these neuroprotective effects.
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
Q & A
Q. What are the key synthetic strategies for preparing this spirocyclic cinnolinone derivative?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety can be constructed via acid-catalyzed ketalization of a diketone with a diol, followed by amidation to introduce the carbonyl group. Similar protocols for spirocyclic intermediates emphasize the use of protecting groups (e.g., methyl esters) to stabilize reactive sites during synthesis .
Q. How can the structural integrity of the spirocyclic core be confirmed experimentally?
A combination of spectroscopic techniques is critical:
- IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches.
- NMR (¹H/¹³C) resolves the spiro junction (e.g., quaternary carbon signals at ~100–110 ppm) and substituent regiochemistry.
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the spirocyclic geometry, as demonstrated for related dioxaspiro compounds .
Q. What functional group modifications are feasible on the 1,4-dioxa-8-azaspiro[4.5]decane moiety?
The nitrogen in the azaspiro ring can undergo alkylation or acylation, while the dioxolane ring is susceptible to acid hydrolysis, enabling the introduction of ketones or alcohols. For instance, sulfonylation at the spirocyclic nitrogen has been used to enhance solubility and biological activity in analogs .
Advanced Research Questions
Q. How do structural variations in the dioxaspiro system influence pharmacological activity?
Comparative studies of analogs reveal that:
- Electron-withdrawing groups (e.g., sulfonyl) on the spirocyclic nitrogen increase receptor-binding affinity due to enhanced hydrogen-bonding interactions.
- Lipophilic substituents (e.g., benzyl or aryl groups) improve membrane permeability but may reduce aqueous solubility. Data from spirocyclic isoquinoline derivatives suggest that minor structural changes can shift selectivity between enzyme targets (e.g., kinases vs. GPCRs) .
Q. What experimental approaches resolve contradictions in biological activity between in vitro and in vivo models?
Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Metabolite identification via LC-MS/MS to assess hydrolysis of the dioxolane ring or oxidation of the cinnolinone core.
- Pharmacokinetic profiling (e.g., microsomal stability assays) to optimize compounds for in vivo efficacy, as shown for related spirocyclic antihypertensive agents .
Q. How can regioselectivity challenges during cinnolinone ring formation be mitigated?
Regioselectivity is controlled by:
- Temperature modulation : Lower temperatures favor kinetic control, reducing byproducts from competing cyclization pathways.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) direct electrophilic aromatic substitution to the desired position, as evidenced in tetrahydrocinnolinone syntheses .
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
Molecular docking paired with MD simulations (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions with enzymes like PDE4 or kinases. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
